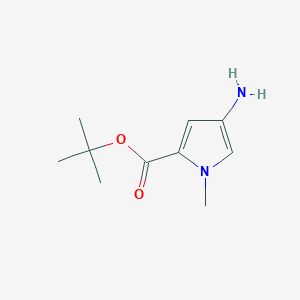

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Description

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a tert-butyl ester group at the 2-position, an amino group at the 4-position, and a methyl group at the 1-position of the pyrrole ring. Pyrrole-based compounds are critical in medicinal chemistry due to their role as bioisosteres for aromatic systems and their utility in kinase inhibitor design . The tert-butyl group enhances steric bulk and metabolic stability, while the amino group provides a reactive site for further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)8-5-7(11)6-12(8)4/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAMWWLHODWMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of tert-butyl dimethylsilyl-protected intermediates, which are then deprotected to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

Substitution: Substituted pyrrole derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: Its structure allows for modifications that can lead to the development of drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is not well-documented. like other pyrrole derivatives, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The amino group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate with three analogous compounds from the literature, focusing on structural features, synthetic methodologies, and physicochemical properties.

tert-Butyl 4-iodo-2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate (Compound 11)

- Structure : Features a 4-iodo substituent and a 2-(4-methoxyphenyl) group on the pyrrole ring, with a tert-butyl ester at the 1-position .

- Synthesis: Prepared via a one-pot Sonogashira coupling reaction (73% yield), highlighting the utility of cross-coupling strategies for introducing aryl groups .

- Characterization :

Comparison :

- The 4-amino group in the target compound replaces the 4-iodo group in Compound 11, reducing steric hindrance and increasing nucleophilicity for downstream reactions.

- The absence of a methoxyphenyl group in the target compound may lower molecular weight and improve solubility.

tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate

- Structure : Contains a piperazine ring linked to a pyrazole-carboxamide group and a tert-butyl ester .

- Crystallography : Single-crystal X-ray analysis (100 K) revealed a planar pyrazole ring (mean C–C bond length = 0.003 Å) and a chair conformation for the piperazine ring .

- Synthetic Relevance : Demonstrates the use of tert-butyl esters to protect carboxylic acids during multi-step syntheses .

Comparison :

- Both compounds use tert-butyl esters for stability, but the amino group in the target compound offers a distinct site for bioconjugation.

tert-Butyl 3-methyl-2-((...)carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

Comparison :

- Indole vs. pyrrole: Indole’s larger π-system may enhance stacking interactions in biological targets, but pyrroles are more synthetically accessible.

- Both compounds employ tert-butyl esters, but the amino group in the target compound provides a unique handle for derivatization.

Data Table: Key Properties of Compared Compounds

Research Implications and Limitations

- Structural Insights: The tert-butyl group’s steric effects and the amino group’s reactivity make the target compound a versatile intermediate for drug discovery.

Biological Activity

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole class, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H16N2O2

- Molecular Weight : 196.25 g/mol

- Functional Groups : Contains an amino group, a tert-butyl ester, and a pyrrole ring.

The structure of this compound allows for various modifications that can enhance its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Condensation of carboxylic acids with amines.

- Cyclization to form the pyrrole ring.

- Use of tert-butyl dimethylsilyl-protected intermediates for increased yield and purity .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with biological targets through:

- Hydrogen bonding facilitated by the amino group.

- Hydrophobic interactions with the pyrrole ring, which can engage in π-π stacking with aromatic residues in proteins .

Antiviral Activity

Recent studies indicate that various pyrrole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) .

Antibacterial Activity

Pyrrole derivatives are also noted for their antibacterial properties. The structural features of this compound may enhance its efficacy against various bacterial strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using HEpG2 cells to evaluate the safety profile of this compound. Results indicated no significant impairment of cell viability at concentrations up to 10 µg/ml, suggesting a favorable safety profile for further development .

Study on Receptor Regulation

A study highlighted that related pyrrole compounds could regulate norepinephrine receptors and inhibit reuptake processes, which are crucial in treating mood disorders . This suggests potential applications in neuropharmacology.

Structural Optimization

Research has focused on optimizing the structure of pyrrole derivatives to enhance their biological activity. For example, modifications to the amino group or the ester moiety can lead to improved interactions with target proteins .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC (hexane/EtOAc 3:1).

- Purify intermediates via silica gel chromatography (eluent: hexane/EtOAc with 0.25% Et₃N to suppress decomposition) .

Q. Example Yield Data :

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Boc Protection | 85–90 | >95% | |

| Methylation | 75–80 | >90% | |

| Final Esterification | 60–70 | >98% |

Basic: What spectroscopic techniques are effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Determines bond lengths (C–C: ~1.50 Å) and dihedral angles (pyrrole ring planarity) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular weight (calc. 226.3 g/mol) .

Advanced: How does steric hindrance from the tert-butyl group influence regioselective functionalization?

Methodological Answer :

The bulky tert-butyl group directs electrophilic substitution to the 3-position of the pyrrole ring due to steric shielding of the 2- and 5-positions. For example:

Q. Key Structural Insights :

- Crystallography reveals a planar pyrrole ring (deviation <0.05 Å) with the tert-butyl group perpendicular to the ring, minimizing electronic interference .

Advanced: What stability challenges arise under acidic or basic conditions?

Q. Methodological Answer :

- Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3 (e.g., HCl/dioxane), releasing free amine. Monitor by ¹H NMR for loss of δ 1.4 ppm .

- Basic Conditions : The ester moiety may saponify (e.g., NaOH/MeOH), requiring neutralization post-reaction .

- Thermal Stability : Decomposition occurs above 150°C (DSC data). Store at –20°C under inert gas .

Q. Mitigation Strategies :

- Use scavengers (e.g., trisamine) during purification to stabilize the Boc group .

Methodological: How to resolve low yields in cross-coupling reactions?

Q. Troubleshooting Guide :

| Issue | Solution | Reference |

|---|---|---|

| Incomplete Conversion | Increase catalyst loading (5–10 mol% Pd) | |

| Byproduct Formation | Add molecular sieves to absorb H₂O | |

| Poor Solubility | Switch to DMF or DMSO |

Advanced: What computational tools predict bioactivity of derivatives?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The pyrrole NH₂ group forms hydrogen bonds with ATP-binding pockets .

- QSAR Models : Correlate LogP (calculated: 1.8) with cellular permeability. Derivatives with ClogP <2.5 show optimal bioavailability .

Basic: What safety protocols are recommended for handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.